![molecular formula C20H38O6 B14632569 Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- CAS No. 56741-58-3](/img/structure/B14632569.png)
Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- is a complex organic compound with a unique structure that includes a long tetradecyl chain and two acetic acid groups connected via an ethane-diyl linkage. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- typically involves the esterification of a tetradecyl alcohol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-diyl linkage, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long tetradecyl chain provides hydrophobic interactions, while the acetic acid groups offer hydrophilic interactions. This dual nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances and enhance their solubility in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar structure but with shorter alkyl chains.
Acetic acid, 2,2’-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis-: Contains fluorine atoms, which alter its chemical properties.
Acetic acid, mercapto-, 1,2-ethanediyl ester: Contains sulfur atoms, providing different reactivity.
Uniqueness
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- is unique due to its long tetradecyl chain, which imparts strong hydrophobic properties, making it particularly effective as a surfactant in various applications.
Propriétés
Numéro CAS |
56741-58-3 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[2-(carboxymethoxy)hexadecoxy]acetic acid |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(26-17-20(23)24)15-25-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
NUIUDJBARPVYCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(COCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



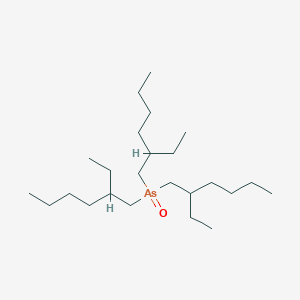
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
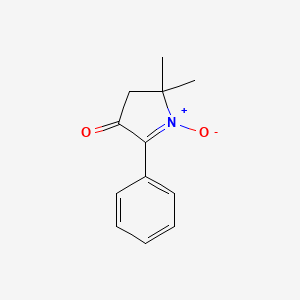
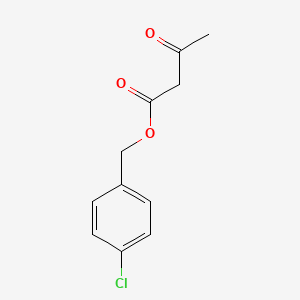
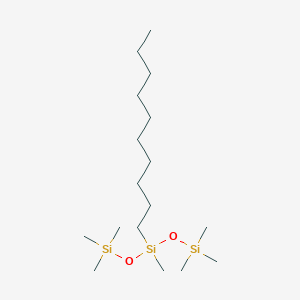
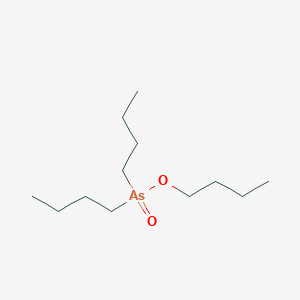

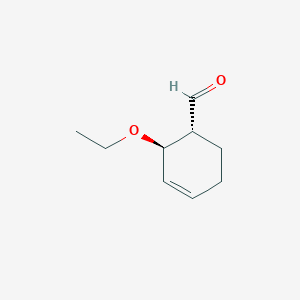
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
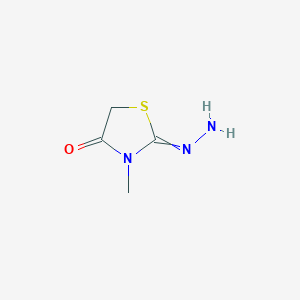
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
